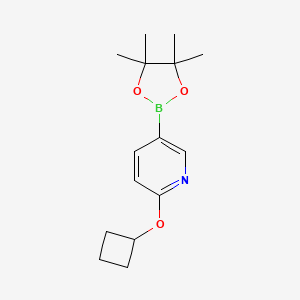
N-methyl-3-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-methyl-3-sulfamoylbenzamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Adsorbent for Removal of Heavy Metals : Rahman and Nasir (2019) explored a composite material using a derivative of N-methyl-3-sulfamoylbenzamide for the removal of nickel (Ni(II)) from aqueous solutions. The study found that the material demonstrated high removal efficiency under optimized conditions, suggesting potential applications in environmental remediation and water treatment Rahman & Nasir, 2019.
Radiolabeling for Drug Development : Hong et al. (2015) discussed the synthesis and characterization of a tritium-labeled derivative of N-methyl-3-sulfamoylbenzamide, highlighting its use in studying drug interactions and pharmacokinetics. This research contributes to the development of better-targeted therapeutic agents Hong et al., 2015.
Anticancer Agent Synthesis : Yılmaz et al. (2015) synthesized derivatives of N-methyl-3-sulfamoylbenzamide to evaluate their pro-apoptotic activity as potential anticancer agents. One derivative showed significant growth inhibition in melanoma cell lines, suggesting a possible application in cancer therapy Yılmaz et al., 2015.
Photocatalytic Degradation of Contaminants : Torimoto et al. (1996) investigated the use of a derivative of N-methyl-3-sulfamoylbenzamide for the photocatalytic degradation of propyzamide, a herbicide. Their findings indicated enhanced degradation rates, pointing towards potential applications in environmental cleanup and pollutant management Torimoto et al., 1996.
Chemoselective Synthesis : Verlee et al. (2017) developed a chemoselective procedure for synthesizing m-sulfamoylbenzamide analogues, starting from m-(chlorosulfonyl)benzoyl chloride. This study presents a method that could be significant in the synthesis of small molecules known for bioactivity Verlee et al., 2017.
properties
IUPAC Name |
N-methyl-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBNWFKKJEIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-sulfamoylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)


![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)


![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)

